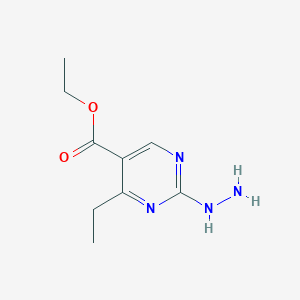
Ethyl 4-ethyl-2-hydrazinylpyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-ethyl-2-hydrazinylpyrimidine-5-carboxylate is a compound that has been extensively studied in scientific research due to its potential applications in medicine and agriculture. This compound is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Ethyl 4-ethyl-2-hydrazinylpyrimidine-5-carboxylate involves the inhibition of dihydrofolate reductase, an enzyme that is essential for the synthesis of nucleotides. This inhibition leads to the depletion of nucleotides, which ultimately results in cell death. This mechanism has been studied in cancer cells and has shown promising results in inhibiting tumor growth.
Efectos Bioquímicos Y Fisiológicos
Ethyl 4-ethyl-2-hydrazinylpyrimidine-5-carboxylate has been shown to have a variety of biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, or programmed cell death, which is a desirable effect for cancer treatment. Additionally, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. In agriculture, it has been shown to have herbicidal and insecticidal effects, which can be beneficial for crop protection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Ethyl 4-ethyl-2-hydrazinylpyrimidine-5-carboxylate in lab experiments include its high potency and specificity for dihydrofolate reductase inhibition. Additionally, it has been shown to have low toxicity in animal studies. However, the limitations of using this compound include its instability in aqueous solutions and its potential for off-target effects.
Direcciones Futuras
There are several future directions for research on Ethyl 4-ethyl-2-hydrazinylpyrimidine-5-carboxylate. In medicine, further studies can be conducted to investigate its potential as a cancer treatment in clinical trials. Additionally, research can be conducted to optimize its delivery and increase its stability in aqueous solutions. In agriculture, further studies can be conducted to investigate its efficacy as a herbicide and insecticide, as well as its potential for environmental impact. Overall, Ethyl 4-ethyl-2-hydrazinylpyrimidine-5-carboxylate is a compound with promising potential for a variety of scientific applications.
Métodos De Síntesis
The synthesis of Ethyl 4-ethyl-2-hydrazinylpyrimidine-5-carboxylate can be achieved through several methods, including the reaction of 4,6-dichloro-5-nitropyrimidine with hydrazine hydrate, followed by the reaction with ethyl chloroformate. Another method involves the reaction of 4,6-dichloro-5-nitropyrimidine with ethyl hydrazinecarboxylate in the presence of sodium ethoxide. These methods have been optimized to increase the yield and purity of the final product.
Aplicaciones Científicas De Investigación
Ethyl 4-ethyl-2-hydrazinylpyrimidine-5-carboxylate has been studied for its potential applications in medicine and agriculture. In medicine, it has been investigated for its anti-tumor properties and as a potential treatment for cancer. In agriculture, it has been studied as a potential herbicide and insecticide.
Propiedades
Número CAS |
188936-22-3 |
|---|---|
Nombre del producto |
Ethyl 4-ethyl-2-hydrazinylpyrimidine-5-carboxylate |
Fórmula molecular |
C9H14N4O2 |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
ethyl 4-ethyl-2-hydrazinylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H14N4O2/c1-3-7-6(8(14)15-4-2)5-11-9(12-7)13-10/h5H,3-4,10H2,1-2H3,(H,11,12,13) |
Clave InChI |
IKRXVWSIVLZAKH-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=NC=C1C(=O)OCC)NN |
SMILES canónico |
CCC1=NC(=NC=C1C(=O)OCC)NN |
Sinónimos |
5-Pyrimidinecarboxylicacid,4-ethyl-2-hydrazino-,ethylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



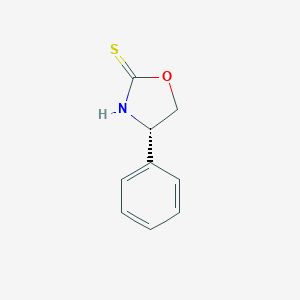
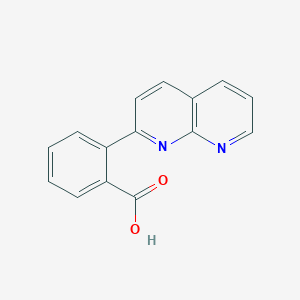
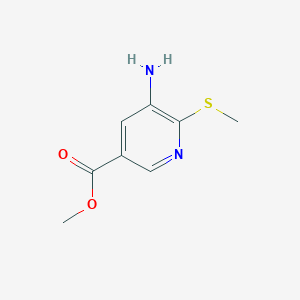
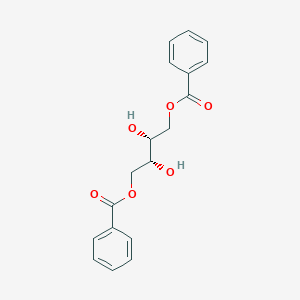

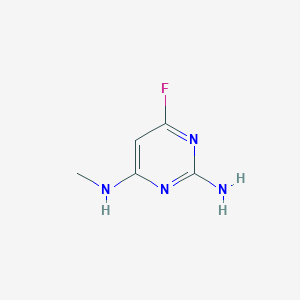
![Ethyl 3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67162.png)
![Pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B67163.png)
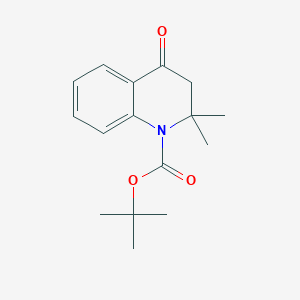

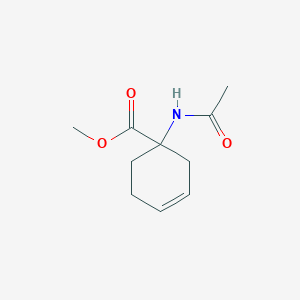
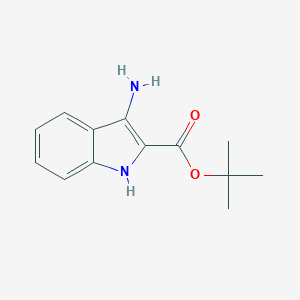
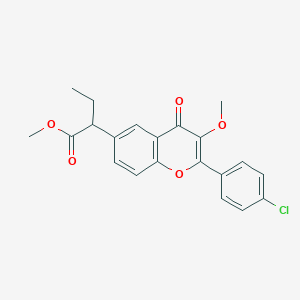
![3-Aminopyrido[3,4-b]pyrazin-2(1H)-one](/img/structure/B67187.png)